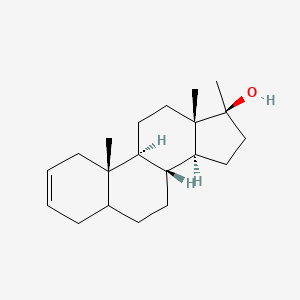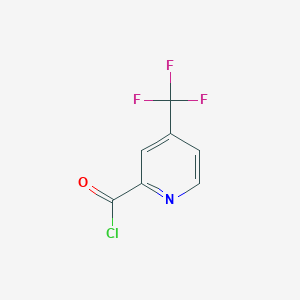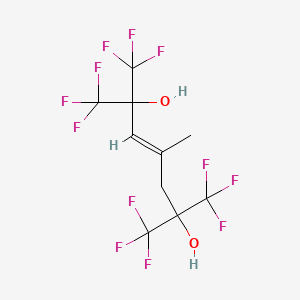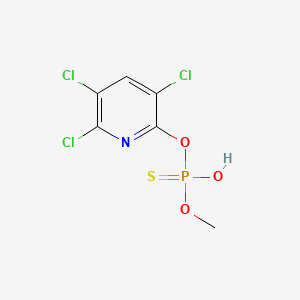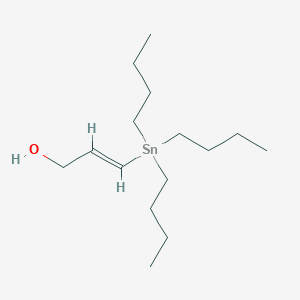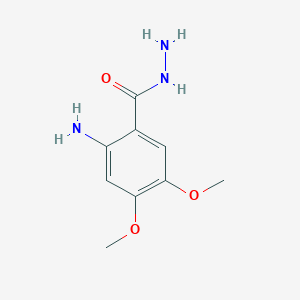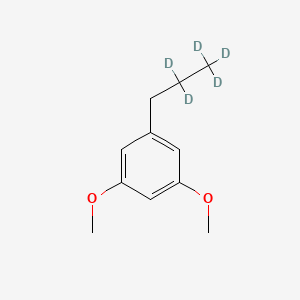
1,3-Dimethoxy-5-(propyl-2,2,3,3,3-d5)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethoxy-5-(propyl-2,2,3,3,3-d5)benzene is a deuterated aromatic compound with the molecular formula C11H11D5O2. This compound is used as an intermediate in the synthesis of various labeled analogues, including Cannabidivarin-D5, which is a labeled analogue of Cannabidivarin, a plant cannabinoid. The presence of deuterium atoms makes it useful in various research applications, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethoxy-5-(propyl-2,2,3,3,3-d5)benzene typically involves the alkylation of 1,3-dimethoxybenzene with a deuterated propyl halide. The reaction is carried out under anhydrous conditions using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the 1,3-dimethoxybenzene, followed by the addition of the deuterated propyl halide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
1,3-Dimethoxy-5-(propyl-2,2,3,3,3-d5)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The methoxy groups on the benzene ring can be substituted with other functional groups using reagents such as halogens or nucleophiles.
Oxidation Reactions: The propyl side chain can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alkanes or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Halogens (e.g., Br2, Cl2), nucleophiles (e.g., NaOH, NH3)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products
Substitution: Halogenated or nucleophilically substituted derivatives
Oxidation: Alcohols, aldehydes, carboxylic acids
Reduction: Alkanes, alcohols
科学研究应用
1,3-Dimethoxy-5-(propyl-2,2,3,3,3-d5)benzene has several scientific research applications:
NMR Spectroscopy: The deuterium atoms in the compound make it an excellent internal standard for NMR spectroscopy, allowing for precise measurements and analysis.
Cannabinoid Research: It is used as an intermediate in the synthesis of labeled analogues of cannabinoids, which are studied for their potential therapeutic effects, including anxiolytic and anticonvulsant properties.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents, particularly those targeting the endocannabinoid system.
作用机制
The mechanism of action of 1,3-Dimethoxy-5-(propyl-2,2,3,3,3-d5)benzene is primarily related to its role as an intermediate in the synthesis of other compounds. In the context of cannabinoid research, the labeled analogues synthesized from this compound interact with cannabinoid receptors (CB1 and CB2) in the body, modulating various physiological processes such as pain, inflammation, and mood. The deuterium atoms provide stability and allow for detailed mechanistic studies using NMR spectroscopy .
相似化合物的比较
Similar Compounds
1,3-Dimethoxybenzene: A non-deuterated analogue used in various organic synthesis reactions.
1,3-Dimethoxy-5-propylbenzene: A non-deuterated version of the compound with similar chemical properties.
Benzene, 1,2,3-trimethoxy-5-(2-propenyl)-: Another aromatic compound with methoxy groups and a propyl side chain.
Uniqueness
1,3-Dimethoxy-5-(propyl-2,2,3,3,3-d5)benzene is unique due to the presence of deuterium atoms, which enhance its stability and make it particularly useful in NMR spectroscopy and mechanistic studies. The deuterium labeling also allows for the synthesis of labeled analogues of cannabinoids, providing valuable tools for research in pharmacology and medicinal chemistry.
属性
分子式 |
C11H16O2 |
|---|---|
分子量 |
185.27 g/mol |
IUPAC 名称 |
1,3-dimethoxy-5-(2,2,3,3,3-pentadeuteriopropyl)benzene |
InChI |
InChI=1S/C11H16O2/c1-4-5-9-6-10(12-2)8-11(7-9)13-3/h6-8H,4-5H2,1-3H3/i1D3,4D2 |
InChI 键 |
UHLXFCGEIFTPSB-SGEUAGPISA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])CC1=CC(=CC(=C1)OC)OC |
规范 SMILES |
CCCC1=CC(=CC(=C1)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



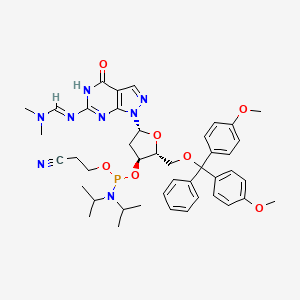
![1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B13417030.png)
![1-[(Ethylimino)phenylmethyl]cyclopentanol](/img/structure/B13417035.png)

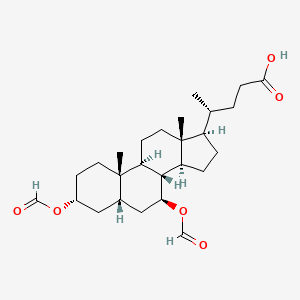
![hydron;nickel(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B13417063.png)
